molecular formula C16H22N6O3 B7095210 Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate

Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate

Cat. No.: B7095210
M. Wt: 346.38 g/mol
InChI Key: MNMCVWCEVLLZNC-UHFFFAOYSA-N
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Description

Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.

    Tetrazole Formation: The tetrazole moiety is formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Final Coupling: The final step involves coupling the tetrazole-substituted piperazine with benzyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzyl or piperazine rings.

    Reduction: Reduced forms of the tetrazole or piperazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its tetrazole moiety is known to mimic carboxylate groups, making it a valuable component in the design of enzyme inhibitors and receptor antagonists.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The piperazine ring provides additional binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-[1-(2-hydroxyethyl)tetrazol-5-yl]piperazine-1-carboxylate
  • Benzyl 4-[1-(2-ethoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate
  • Benzyl 4-[1-(2-methylpropyl)tetrazol-5-yl]piperazine-1-carboxylate

Uniqueness

Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and overall biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-24-12-11-22-15(17-18-19-22)20-7-9-21(10-8-20)16(23)25-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMCVWCEVLLZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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